Ixazomib Impurity 1
CAS No.: 1201903-02-7
Cat. No.: VC0193483
Molecular Formula: C24H33BCl2N2O4
Molecular Weight: 495.26
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1201903-02-7 |
---|---|
Molecular Formula | C24H33BCl2N2O4 |
Molecular Weight | 495.26 |
IUPAC Name | 2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide |
Standard InChI | InChI=1S/C24H33BCl2N2O4/c1-13(2)8-20(25-32-19-10-14-9-18(23(14,3)4)24(19,5)33-25)29-21(30)12-28-22(31)16-11-15(26)6-7-17(16)27/h6-7,11,13-14,18-20H,8-10,12H2,1-5H3,(H,28,31)(H,29,30)/t14-,18-,19+,20-,24-/m0/s1 |
SMILES | B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl |
Introduction
Chemical Identity and Structure
Ixazomib Impurity 1 is chemically identified as 2,5-Dichloro-N-[2-({(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]butyl}amino)-2-oxoethyl]benzamide. Alternative chemical nomenclature includes:
-
2,5-Dichloro-N-[2-[[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]-2-oxoethyl]-benzamide
-
2,5-dichloro-N-(2-(((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d] dioxaborol-2-yl)butyl)amino)-2-oxoethyl)benzamide
The structure of this compound features distinct stereochemical specifications as indicated by the (1R), (1S,2S,6R,8S), and (3aS,4S,6S,7aR) notations, which define the spatial arrangement of atoms in these specific positions of the molecule. The compound contains a boron atom incorporated into a complex tricyclic structure with oxygen atoms forming dioxaborol rings.
Structural Components Table
Structural Feature | Description |
---|---|
Core Structure | 2,5-Dichloro-N-[2-oxoethyl]benzamide |
Substituents | Boratricyclo system, methyl groups |
Functional Groups | Amide, boron-oxygen complex |
Stereochemistry | Multiple chiral centers (R and S configurations) |
Halogens | Two chlorine atoms at positions 2 and 5 of the benzamide |
Relationship to Ixazomib
Ixazomib is a first-in-class oral proteasome inhibitor approved for the treatment of multiple myeloma, often used in combination with lenalidomide and dexamethasone. The therapeutic efficacy of ixazomib has been demonstrated in clinical studies, showing promising results in both newly diagnosed multiple myeloma (NDMM) and relapsed/refractory multiple myeloma (RRMM) patients .
Ixazomib Impurity 1 is structurally related to ixazomib, sharing significant portions of the molecular framework. Understanding this impurity is essential for several reasons:
-
Quality control in pharmaceutical manufacturing
-
Ensuring consistent efficacy of ixazomib-based treatments
-
Monitoring potential impact on patient safety
-
Compliance with regulatory standards for pharmaceutical products
Comparative Analysis
The structural similarity between Ixazomib Impurity 1 and the parent compound suggests that it likely emerges during the synthesis process or as a degradation product. The presence of the boron-containing tricyclic system in both molecules is particularly noteworthy, as this is a key pharmacophoric element in the proteasome inhibitory activity of ixazomib.
Analytical Methods for Detection
The identification and quantification of Ixazomib Impurity 1 typically require sophisticated analytical techniques due to the complex nature of the compound and the need for high sensitivity and specificity in pharmaceutical analysis.
Common analytical methods that may be employed include:
-
High-Performance Liquid Chromatography (HPLC) with various detection methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Infrared (IR) spectroscopy for functional group identification
The development of specific analytical methods for the detection of Ixazomib Impurity 1 is crucial for quality control during the manufacturing process of ixazomib-based medications and for stability studies of the final pharmaceutical product.
Regulatory Considerations
Pharmaceutical impurities are subject to strict regulatory oversight. Regulatory authorities such as the FDA, EMA, and ICH have established guidelines regarding acceptable limits for impurities in pharmaceutical products. These guidelines typically classify impurities based on their chemical structures and potential toxicity.
For Ixazomib Impurity 1, as with other pharmaceutical impurities, regulatory considerations would include:
-
Establishment of identification and qualification thresholds
-
Development of validated analytical methods for detection
-
Toxicological assessment if present above certain thresholds
-
Implementation of control strategies in the manufacturing process
The presence of multiple chiral centers in Ixazomib Impurity 1 adds complexity to its regulatory considerations, as stereochemical purity is an important aspect of pharmaceutical quality control.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume